molecular formula C26H18Cl3NO3 B12053343 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355433-07-7

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12053343
CAS No.: 355433-07-7
M. Wt: 498.8 g/mol
InChI Key: RQEBAXSXHRGBLJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C26H18Cl3NO3 and its molecular weight is 498.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

355433-07-7

Molecular Formula

C26H18Cl3NO3

Molecular Weight

498.8 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H18Cl3NO3/c1-14-3-5-16(6-4-14)25-15(2)24(20-11-17(27)8-10-22(20)30-25)26(32)33-13-23(31)19-9-7-18(28)12-21(19)29/h3-12H,13H2,1-2H3

InChI Key

RQEBAXSXHRGBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by a quinoline core with various substituents that influence its biological activity. The molecular formula is C26H18Cl3N1O3C_{26}H_{18}Cl_3N_1O_3, and it has a molecular weight of approximately 498.78 g/mol .

Structural Representation

PropertyValue
Molecular FormulaC26H18Cl3N1O3
Molecular Weight498.78 g/mol
XLogP38.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

Antimicrobial and Antiparasitic Properties

Quinoline derivatives are well-known for their antimicrobial and antiparasitic activities. Research indicates that compounds similar to 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate exhibit significant efficacy against various pathogens, including bacteria and protozoa. For instance, studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies suggest that it may exhibit competitive inhibition against these enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds indicate a promising potency in enzyme inhibition .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that the presence of specific substituents significantly impacts the biological activity of quinoline derivatives. For example, the dichlorophenyl and methyl groups enhance lipophilicity and may improve binding affinity to target enzymes or receptors .

Case Studies

  • Antimalarial Activity : A study evaluated various quinoline derivatives, including those structurally related to our compound, demonstrating IC50 values in the low micromolar range against P. falciparum. The presence of halogen atoms was correlated with increased potency.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this class of compounds. The study found that certain derivatives could significantly reduce Aβ aggregation in vitro, suggesting potential applications in Alzheimer's disease therapy.

Comparative Analysis with Similar Compounds

The following table compares 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate with other notable quinoline derivatives:

Compound NameStructure TypePrimary UseUnique Features
ChloroquineQuinolineAntimalarialSimple structure, fewer substituents
QuinacrineQuinolineAntiprotozoalContains a 9-amino group
LopinavirAromatic CompoundAntiviralContains a lactone ring

This comparison highlights the unique substitution pattern of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate , which may enhance its biological activity compared to simpler analogs.

Scientific Research Applications

Biological Activities

Research indicates that quinoline derivatives often exhibit a range of biological activities, including:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Antiparasitic activities : Particularly noted for efficacy against protozoan infections.
  • Anticancer potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinoline derivatives, including 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate . The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse:

  • Drug Development : Its biological activities make it a candidate for developing new antimicrobial and anticancer drugs.
  • Pharmacological Studies : Understanding the pharmacodynamics and pharmacokinetics can lead to optimized therapeutic profiles.
  • Chemical Probes : The compound can serve as a chemical probe to study specific biological pathways or mechanisms.

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